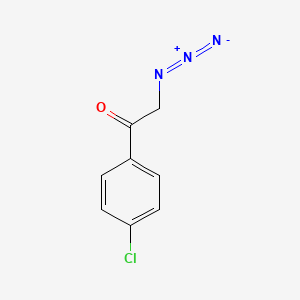

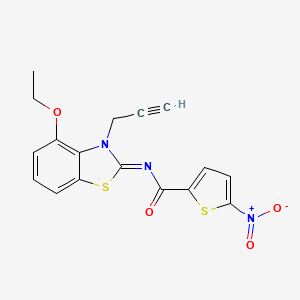

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" is a member of the thiazolidinone class of compounds, which are known for their diverse biological activities. This particular compound features a benzylidene moiety attached to the thiazolidinone ring, which may contribute to its chemical reactivity and potential biological properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives has been explored in various studies. For instance, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution has been shown to yield a range of compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. The interconversion routes of these reactions are discussed, and the structures of the synthesized compounds are confirmed by microanalytical and spectral data . This suggests that similar synthetic routes could be applicable to the synthesis of "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one."

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied. In particular, supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been analyzed, revealing that these compounds form hydrogen-bonded dimers, chains of rings, and sheets. The wide C-C-C angle at the methine carbon atom linking the two rings is a notable feature. Hydrogen bonding and C-H...pi(arene) interactions play a significant role in the molecular assembly of these compounds . This information can be extrapolated to infer the potential molecular interactions of "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one."

Chemical Reactions Analysis

Thiazolidinone derivatives are known to undergo various chemical reactions. For example, 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones have been shown to react with o-aminobenzenethiol and other thiols in the presence of triethylamine, leading to the formation of adducts and subsequent thermal cyclization or dissociation under certain conditions. Oxidation reactions have also been observed to yield dehydro-compounds . These reactions highlight the reactivity of the thiazolidinone core and suggest possible chemical transformations for "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one."

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" are not detailed in the provided papers, the properties of similar compounds can provide insights. The solubility, melting points, and stability of thiazolidinone derivatives can be influenced by their molecular structure, particularly the substituents on the thiazolidinone ring. The presence of hydrogen bond donors and acceptors, as well as the potential for pi-stacking interactions, can affect the compound's physical state and reactivity .

Biological Activity

The biological activities of thiazolidinone derivatives have been a subject of interest in various studies. For instance, a series of 5-(het)arylidene-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones were synthesized and evaluated for their antitumor and anti-inflammatory activities. Some of these compounds were found to exceed the known comparison drugs in their action . This suggests that "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" could also possess significant biological properties, warranting further investigation.

科学的研究の応用

Crystal Structure and Theoretical Analysis

- Crystal Structure and Computational Studies : The compound "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" has been characterized through X-ray single crystal diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory. This detailed analysis provides insights into the molecular structure and intermolecular interactions, emphasizing its non-planar structure and intra- and intermolecular contacts (Khelloul et al., 2016).

Supramolecular Structures

- Hydrogen-Bonded Structures : Research on similar compounds, including "(Z)-5-benzylidene-2-thioxothiazolidin-4-one," reveals the formation of hydrogen-bonded dimers, chains of rings, and sheets in their crystal structures. This study contributes to understanding the supramolecular structures formed by these compounds (Delgado et al., 2005).

Inhibitory Effects on Tyrosinase

- Inhibition of Tyrosinase Activity : A study on a similar compound demonstrated its potent inhibitory effect on tyrosinase in yacon. This suggests potential applications in fields where tyrosinase inhibition is relevant, such as in the treatment of certain skin conditions or in food preservation (Lingjuan et al., 2012).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Activity : Research into the nonlinear optical properties of these compounds, particularly through experimental and theoretical studies, reveals their potential in optoelectronic and optical devices. The investigation includes geometry optimization, molecular orbital energies, and hyperpolarizability calculations (Bensafi et al., 2021).

Antimicrobial Activity

- Antimicrobial Properties : Several studies have highlighted the antimicrobial properties of compounds similar to "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one." These compounds show activity against various microorganisms, indicating their potential as antimicrobial agents (Frolov et al., 2017).

Synthesis Techniques

- Synthesis Under Microwave Irradiation : Research on the synthesis of similar compounds shows that microwave irradiation can be a clean and efficient method for their preparation. This technique could offer a more sustainable and rapid synthesis approach for these compounds (Yang & Yang, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S2/c1-20-14-10-6-5-9-13(14)18-16(19)15(22-17(18)21)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNHFTNMQITAFU-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)